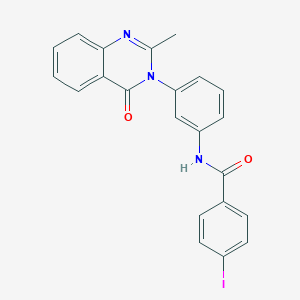

4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is an organic compound that has garnered significant interest in various fields of scientific research. This compound's structure combines several complex aromatic systems, making it a subject of study in medicinal chemistry, biological research, and materials science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide generally involves a multi-step reaction process. One common approach is to begin with the iodination of aniline derivatives to introduce the iodine atom. This is followed by coupling reactions to form the quinazoline core. The final steps often involve acylation to attach the benzamide group.

Common reagents used in these synthesis steps include iodine or iodo derivatives, acyl chlorides, and various catalysts to promote coupling reactions. Conditions often involve reflux in organic solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound would typically be scaled up using continuous flow reactors to optimize yields and purity. The process would likely involve stringent control of reaction conditions such as temperature, pressure, and reactant concentrations to ensure consistency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is known to undergo various types of chemical reactions, including:

Oxidation: : This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: : The iodine atom in the structure makes it susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Reagents like potassium permanganate (KMnO₄) in an acidic medium.

Reduction: : Sodium borohydride (NaBH₄) in methanol as the solvent.

Substitution: : Sodium hydroxide (NaOH) in aqueous solution can facilitate the substitution of the iodine atom.

Major Products Formed

Oxidation: : Oxidation typically leads to the formation of quinazoline-N-oxide derivatives.

Reduction: : Reduction can produce dihydroquinazoline derivatives.

Substitution: : Substitution reactions can lead to the replacement of the iodine with other functional groups such as -OH, -NH₂, or -SH.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Medicine

Medically, research is focused on its potential as a therapeutic agent

Industry

In industry, this compound might be explored for its use in material science, particularly in the development of new polymers or as a precursor for high-performance materials.

Mécanisme D'action

The exact mechanism of action for 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide depends on its application. In medicinal chemistry, it might exert its effects by interacting with specific protein targets or enzymes, disrupting their normal function. The quinazoline core is known to interact with kinase enzymes, potentially inhibiting their activity, which is a common mechanism in anti-cancer agents.

Comparaison Avec Des Composés Similaires

Compared to other quinazoline derivatives, 4-iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide stands out due to the presence of the iodine atom, which can significantly affect its reactivity and interactions. Similar compounds include:

4-chloro-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide: : With chlorine instead of iodine, this compound will have different reactivity.

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide: : Lacks the halogen substitution, which may affect its biological activity.

Each of these compounds offers unique properties that can be leveraged in various scientific and industrial applications, underscoring the importance of the iodine atom in modifying the compound's characteristics.

Happy to have written this detailed piece. Do let me know if there's something you'd like to delve deeper into!

Activité Biologique

4-Iodo-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H16IN3O2, with a molecular weight of 481.3 g/mol. The compound features a quinazoline moiety, which is known for its diverse pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Tumor Cell Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in tumor cells through the activation of procaspase-3, suggesting that this compound may also exert similar effects .

- Nitroso Prodrug Activity : Related compounds like 4-iodo-3-nitrobenzamide have shown selective tumoricidal action via reduction processes that lead to the formation of nitroso intermediates, which are implicated in inducing apoptosis .

In Vitro Studies

In vitro studies have shown that derivatives containing the quinazoline structure exhibit significant anti-cancer activity:

- Cell Line Testing : The compound's efficacy was tested on various human and animal tumor cell lines, revealing a selective cytotoxic effect that correlates with the reduction of nitro groups to nitroso forms within tumor cells .

Case Studies and Research Findings

Several studies highlight the potential therapeutic applications of quinazoline derivatives:

- Antitumor Activity : A study demonstrated that modified quinazoline derivatives exhibited potent antitumor activity against various cancer cell lines, suggesting that structural modifications can enhance biological effects .

- Fungal Inhibition : Research has indicated that certain benzamide derivatives with similar structures possess antifungal properties, which may open avenues for exploring this compound in treating fungal infections as well .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

4-iodo-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16IN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNLLXUIVYPRPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.